1-(3-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

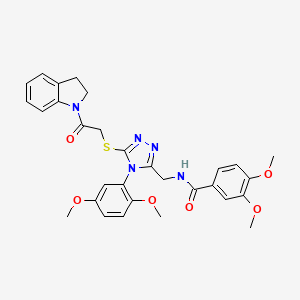

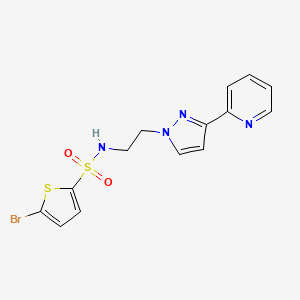

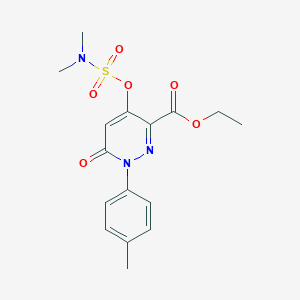

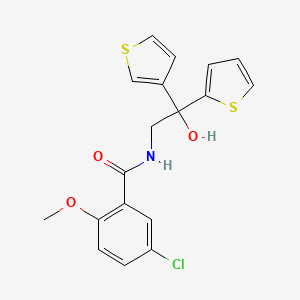

This compound is a versatile chemical compound used in scientific research. It has a molecular formula of C18H21FN2O3S, an average mass of 364.434 Da, and a monoisotopic mass of 364.125702 Da .

Synthesis Analysis

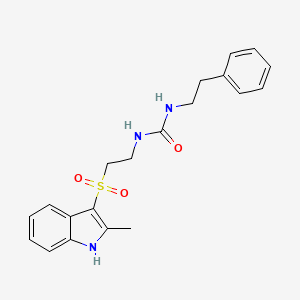

Piperazine derivatives, such as this compound, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

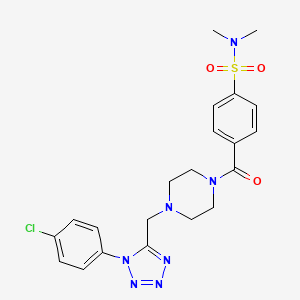

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The structure also includes a 3-fluorophenylsulfonyl group and a 2-methoxyphenyl group .Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also prepare cyclic amine substituted Tröger’s base derivatives .Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET) Radiopharmaceutical

The compound has been used as a PET radiopharmaceutical . It’s known as [18F]DASA-23 and has been used to assess the safety, biodistribution, and radiation dosimetry in healthy volunteers . It passively crosses the blood-brain barrier, followed by rapid clearance from the brain . High accumulation of [18F]DASA-23 was noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance .

Pyruvate Kinase M2 Targeting

[18F]DASA-23 is used to evaluate pyruvate kinase M2 levels . Pyruvate kinase M2 is an enzyme that in humans is encoded by the PKM gene. It’s a key player in the Warburg effect and thus, it’s a potential target for cancer therapy.

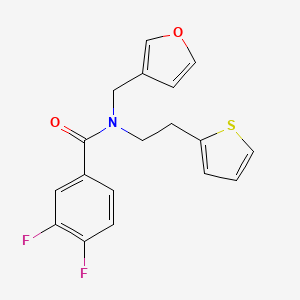

Functionalization of Pyrazolylvinyl Ketones

The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a powerful tool for the construction of carbon-nitrogen bonds, providing a valuable method for the synthesis of numerous nitrogen-containing compounds.

4. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives It can be used to prepare cyclic amine substituted Tröger’s base derivatives . Tröger’s base is a valuable scaffold in medicinal chemistry due to its rigid and spatially well-defined structure.

Preparation of Functionalized Bis (Mercaptoimidazolyl)borates

The compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . These borates are used as ligands in coordination chemistry.

Chemical Research and Development

The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s used in various chemical research and development processes.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-23-17-8-3-2-7-16(17)19-9-11-20(12-10-19)24(21,22)15-6-4-5-14(18)13-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEGGHCSNZVVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Fluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)

![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)